Pipes

Catalog No.
S570633
CAS No.
5625-37-6
M.F
C8H18N2O6S2
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipes

CAS Number

5625-37-6

Product Name

Pipes

IUPAC Name

2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid

Molecular Formula

C8H18N2O6S2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)

InChI Key

IHPYMWDTONKSCO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O

Synonyms

1,4-piperazinediethane sulfonic acid, 1,4-piperazinediethanesulphonic acid, 1,4-piperazineethanesulfonate, piperazine-N,N'-bis(2-ethanesulfonic acid), piperazine-N,N'-bis(2-ethanesulfonic acid), sodium salt, PIPES

Canonical SMILES

C1C[NH+](CC[NH+]1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-]

Fluid Flow Studies:

  • Understanding fluid dynamics: Pipes are fundamental tools for studying fluid flow behavior. Researchers use them to investigate factors like pressure drops, flow rates, and turbulence in various liquids and gases .
  • Modeling real-world systems: Pipe networks are used to create physical or computational models of real-world systems like blood flow in the human body, water distribution systems in cities, or oil pipelines in the industry .
  • Developing new technologies: Research involving microfluidics, which deals with fluids at the micrometer scale, often utilizes micro-sized pipes for precise control and manipulation of fluids in microfluidic devices .

Transporting Materials:

  • Chemical reactions and analysis: Pipes are used in many laboratory setups to safely transport liquids and gases for conducting chemical reactions, transferring samples for analysis, or removing waste products .
  • Maintaining sterile environments: Research involving sterile environments often utilizes closed piping systems to transfer materials like culture media or buffer solutions, minimizing the risk of contamination .
  • Large-scale experiments: In various fields, such as biotechnology or environmental research, pipes are used to transport bulk materials within experimental setups, such as in bioreactors or water treatment systems.

Supporting Structures:

  • Building laboratory equipment: Pipes, especially those made of lightweight and corrosion-resistant materials like aluminum, are used to construct frameworks for test tube holders, reaction vessels, or other laboratory equipment .
  • Building research infrastructure: In some research facilities, larger diameter pipes can be used to create support structures for various equipment like telescopes, antennas, or other instruments requiring stability and precise alignment.

PIPES, or piperazine-N,N'-bis(2-ethanesulfonic acid), is a zwitterionic buffering agent widely utilized in biochemical applications. It was developed by Good et al. in the 1960s as part of the ethanesulfonic acid buffer series. With a molecular formula of C8H18N2O6S2 and a molecular weight of 302.37 g/mol, PIPES is characterized by its ability to maintain a stable pH in biological systems, particularly within the range of 6.1 to 7.5, making it suitable for various laboratory settings .

PIPES is notable for its low capacity to bind divalent metal ions, which allows it to be used in conditions where metal ion interference could skew results. It is typically presented as a white crystalline powder and is highly soluble in water, which enhances its utility in preparing buffer solutions for cell culture and protein studies .

The safety and hazards associated with pipes depend on the material, application, and size. Here are some general considerations:

  • Pressure: Pipes can fail under high pressure, potentially leading to leaks or explosions.
  • Corrosion: Metallic pipes can corrode over time, reducing their integrity and posing a risk of leaks [].
  • Toxicity: Certain pipe materials, like lead pipes, can leach toxic substances into the fluids they carry [].

PIPES has been extensively studied for its biological activity and is frequently employed in cell culture media and protein crystallization. Its buffering capacity minimizes lipid loss during histological processes involving glutaraldehyde fixation, which is crucial for preserving cellular structures for microscopy . Additionally, PIPES has been shown to optimize fungal zoospore fixation techniques, enhancing visualization under fluorescence microscopy .

The synthesis of PIPES involves the reaction of piperazine with ethanesulfonic acid under controlled conditions. The process typically includes:

  • Dissolution: Piperazine is dissolved in water.
  • Addition of Ethanesulfonic Acid: Ethanesulfonic acid is gradually added to the piperazine solution.
  • pH Adjustment: The mixture's pH is adjusted using a base to achieve the desired buffering capacity.
  • Purification: The product can be purified through crystallization or other methods to ensure high purity levels (greater than 99%) .

PIPES is utilized across various fields due to its unique properties:

  • Cell Culture Media: Maintains physiological pH during cell growth.
  • Protein Crystallization: Provides a stable environment conducive to crystallization.
  • Gel Electrophoresis: Serves as a running buffer that prevents protein degradation.
  • Isoelectric Focusing: Acts as an eluent that facilitates the separation of proteins based on their isoelectric points .

Studies have demonstrated that PIPES has minimal interactions with divalent metal ions, making it an ideal choice for experiments where metal ion binding could interfere with results. This characteristic allows researchers to use PIPES without concerns over complex formation that could affect biochemical assays .

PIPES belongs to a family of buffering agents known as Good's buffers, which include several other compounds that share similar properties but differ in specific characteristics such as pKa values and solubility profiles. Below are some comparable compounds:

Compound NameMolecular FormulapKa RangeUnique Features
HEPESC8H17N2O4S7.5-8.0Higher buffering capacity at physiological pH
MESC6H13N2O4S6.1-7.3Less soluble than PIPES
MOPSC7H15N2O4S7.0-7.5Useful for biological applications at higher pH
TrisC4H11NO37.0-9.0Commonly used but less stable at high temperatures

PIPES stands out due to its specific buffering range and minimal interaction with metal ions, making it particularly suitable for sensitive biological applications .

Buffering Dynamics in Near-Physiological Environments

PIPES operates as a zwitterionic buffer, maintaining stable pH conditions in biological systems. Its primary pKa of 6.76 at 25°C aligns closely with physiological pH ranges (6.1–7.5), making it ideal for cell culture, enzyme assays, and protein purification [1] [2]. The zwitterionic nature of PIPES arises from its two sulfonic acid groups and piperazine ring, which enable it to resist ionic strength fluctuations while minimizing interference with biological processes [3].

Titration studies reveal that PIPES transitions through three phases during neutralization:

  • First phase (pH <5.1): ±PIPES± converts to −PIPES± upon addition of potassium hydroxide (KOH).
  • Second phase (pH 5.1–10.2): −PIPES− dominates, acting as a divalent ion with minimal osmolality changes (1 mOsm per 1 mM KOH) [3].
  • Third phase (pH >10.2): Further deprotonation occurs, though this range is rarely utilized in biological applications.

The buffer’s ionic strength ($$I$$) in physiological conditions is calculated as:
$$
I = \frac{1}{2} \left( [-\text{PIPES}^-] \times 2^2 + [-\text{PIPES}^{\pm}] \times 1^2 \right)
$$
This stability ensures reliable pH maintenance during sensitive procedures like isoelectric focusing and electron microscopy [1] [2].

Membrane Impermeability Properties

PIPES exhibits limited membrane permeability due to its molecular weight (302.36 g/mol) and polar sulfonic acid groups. Unlike small nonpolar molecules (e.g., ethanol), which traverse lipid bilayers easily, PIPES cannot penetrate intact cell membranes [4]. This impermeability is advantageous in experiments requiring extracellular pH control without intracellular interference.

Table 1: Membrane Permeability Factors of PIPES

PropertyPIPESSmall Nonpolar Molecules (e.g., O₂)
Molecular Weight302.36 g/mol32 g/mol
Charge at pH 7ZwitterionicNeutral
Permeability CoefficientNegligibleHigh
Primary UseExtracellular bufferingIntracellular diffusion

This property is critical in cell culture systems, where PIPES maintains extracellular pH without altering intracellular conditions [1] [4].

Metal Ion Interaction Profiles

PIPES distinguishes itself from traditional buffers (e.g., Tris, HEPES) by lacking chelating activity toward metal ions. Its sulfonic acid groups do not form stable complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), making it suitable for metal-dependent enzymatic assays and protein crystallography [2] [3].

Table 2: Metal Ion Compatibility of Common Buffers

BufferMg²⁺ CompatibilityCa²⁺ CompatibilityFe³⁺ Compatibility
PIPESHighHighHigh
TrisLowLowLow
HEPESModerateModerateLow

For example, PIPES is used in tubulin purification via cellulose phosphate chromatography and crystallography of transketolase from Escherichia coli, where metal ion integrity is paramount [2].

Biochemical Inertness in Experimental Systems

PIPES demonstrates minimal reactivity in biochemical systems, except in redox environments where it may form free radicals [2]. Its inertness ensures compatibility with:

  • Protein assays: No interference with Bradford or Lowry methods.
  • Electrophoresis: Stable conductivity in agarose and polyacrylamide gels.
  • Chromatography: No binding to ion-exchange resins.

However, PIPES is unsuitable for studies involving reactive oxygen species or peroxidase activity due to its radical-forming potential [2].

Table 3: Applications and Limitations of PIPES

ApplicationAdvantageLimitation
Cell culturepH stability, no metal chelationNot for redox studies
Protein crystallizationNon-interfering with crystal formationRequires NaOH for solubility
Enzyme kineticsConsistent ionic strengthAvoid with peroxidase enzymes

XLogP3

-6.7

UNII

G502H79V6L

Related CAS

10010-67-0 (hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 69 of 72 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5625-37-6

Wikipedia

PIPES

General Manufacturing Information

1,4-Piperazinediethanesulfonic acid: ACTIVE

Dates

Modify: 2023-08-15

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